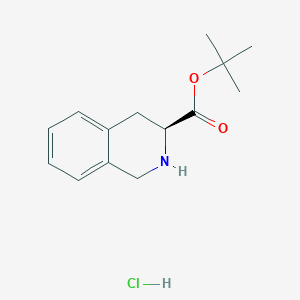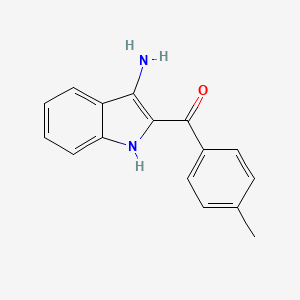
2-(4-甲基苯甲酰基)-1H-吲哚-3-胺
描述
2-(4-methylbenzoyl)-1H-indol-3-amine is a useful research compound. Its molecular formula is C16H14N2O and its molecular weight is 250.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methylbenzoyl)-1H-indol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methylbenzoyl)-1H-indol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
高级研究
化合物“2-(4-甲基苯甲酰基)-1H-吲哚-3-胺”常用于高级研究。 特色论文代表了该领域具有重大影响力的最先进研究 . 该化合物可用于各种技术或方法,为未来的研究方向提供展望,并描述可能的应用 .
嵌段共聚物的合成
该化合物已被用于合成嵌段共聚物。 例如,聚(苯乙烯-b-甲基丙烯酸甲酯)嵌段共聚物通过使用RAFT大分子引发剂的苯乙烯可逆加成-断裂链转移(RAFT)聚合获得 . 为此目的,使用4-甲基苯甲酰氯和N-溴代琥珀酰亚胺获得4-溴甲基苯甲酰氯 .
抗菌应用
化合物“2-(4-甲基苯甲酰基)-1H-吲哚-3-胺”具有潜在的抗菌应用。 它可以通过化合物(10, 0.001 mol)与2-(4-苯甲酰基-2-溴-苯氧基)乙酸(6a, 0.001 mol)在1,4-二恶烷中反应合成,然后加入亚硫酰氯(0.002 mol)和三乙胺(15 mL) .
作用机制
Target of Action
Compounds with similar structures, such as benzimidazole molecules, have been found to be effective against various strains of microorganisms .
Mode of Action
It is likely that the compound interacts with its targets in a way that disrupts their normal function, leading to the inhibition of microbial growth .
Biochemical Pathways
It is known that benzimidazole molecules, which share a similar structure, can interfere with the normal functioning of microorganisms, suggesting that they may affect a variety of biochemical pathways .
Result of Action
The result of the action of 2-(4-methylbenzoyl)-1H-indol-3-amine is likely the inhibition of microbial growth, given the antimicrobial activity observed in structurally similar compounds . The exact molecular and cellular effects depend on the specific targets and pathways affected by the compound.
生化分析
Biochemical Properties
2-(4-methylbenzoyl)-1H-indol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the degradation of aromatic compounds
Cellular Effects
The effects of 2-(4-methylbenzoyl)-1H-indol-3-amine on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding how the compound can be used in therapeutic applications or as a research tool.
Molecular Mechanism
At the molecular level, 2-(4-methylbenzoyl)-1H-indol-3-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(4-methylbenzoyl)-1H-indol-3-amine over time in laboratory settings are important factors to consider. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, affecting its long-term effects on cellular function . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 2-(4-methylbenzoyl)-1H-indol-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . These dosage effects are essential for determining the appropriate usage of the compound in research and potential therapeutic applications.
Metabolic Pathways
2-(4-methylbenzoyl)-1H-indol-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the degradation of aromatic compounds . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(4-methylbenzoyl)-1H-indol-3-amine within cells and tissues are critical for its function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation
Subcellular Localization
2-(4-methylbenzoyl)-1H-indol-3-amine is localized in specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, affecting its role in cellular processes
属性
IUPAC Name |
(3-amino-1H-indol-2-yl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-10-6-8-11(9-7-10)16(19)15-14(17)12-4-2-3-5-13(12)18-15/h2-9,18H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIQLGRWDHKSHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


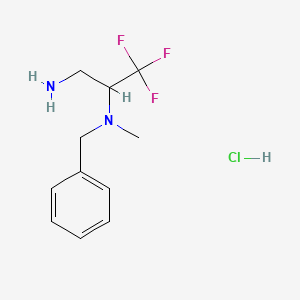
![tert-butyl N-[3-(2-chloro-6-methylphenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1379369.png)
![1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride](/img/structure/B1379370.png)
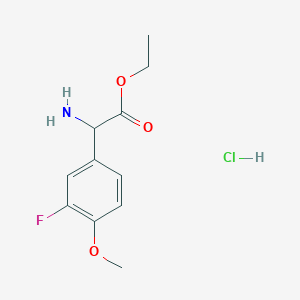
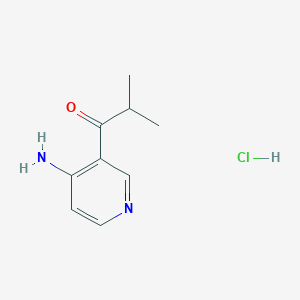
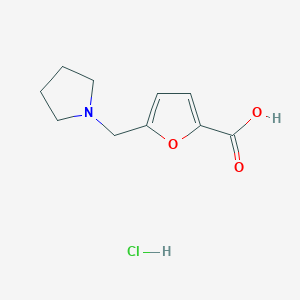
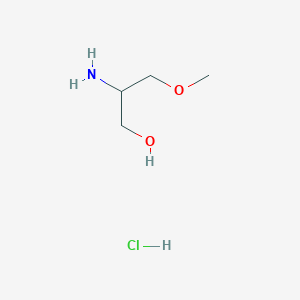
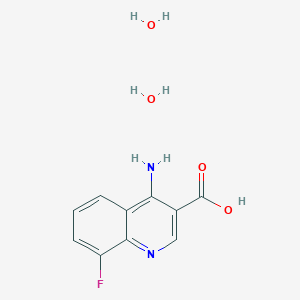
![[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1379382.png)
![1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-one](/img/structure/B1379383.png)
![2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B1379384.png)
